
2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . Trifluoroacetic acid is a strong acid often used as a counterion in pharmaceuticals .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Chemical Reactions Analysis
The chemical reactions involving azetidines can vary widely depending on the specific compound and reaction conditions. For example, azetidines can undergo reactions such as ring-opening, substitution, and addition reactions .Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, potentially through the modulation of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) has a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to modulate certain signaling pathways in the body, potentially leading to a variety of other effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) in lab experiments is its potential for use in the development of new cancer treatments and neuroprotective agents. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high doses.
Orientations Futures
There are a variety of future directions for the study of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid). One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) is a complex process that involves multiple steps. The first step involves the reaction of 2-cyanopyrimidine with cyclopropylamine to form 2-(azetidin-3-yl)-5-cyclopropylpyrimidine. The second step involves the reaction of this compound with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt of the compound.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, bis(trifluoroacetic acid) has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopropylpyrimidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2C2HF3O2/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9;2*3-2(4,5)1(6)7/h5-7,9,11H,1-4H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUWTYYBRSWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)C3CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

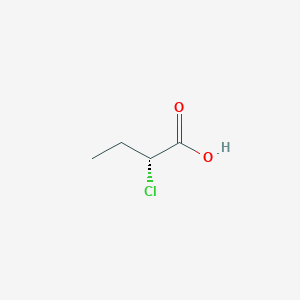
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
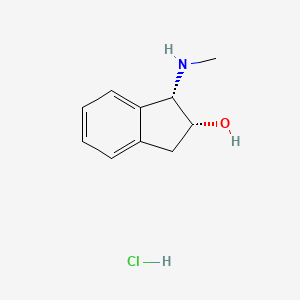
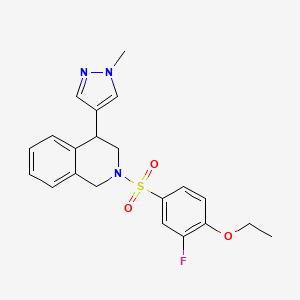
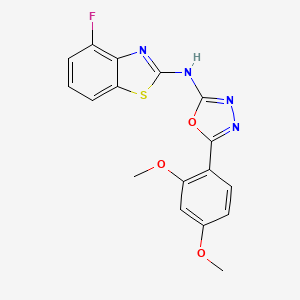
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)
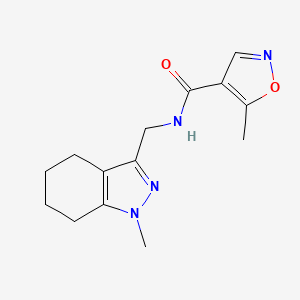

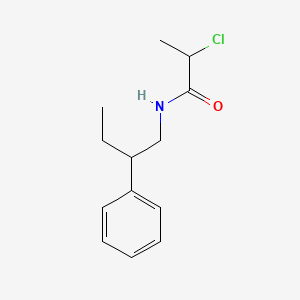
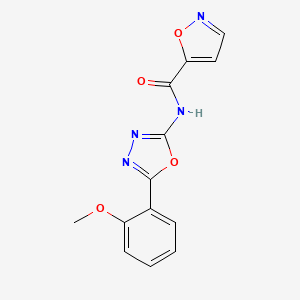
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)